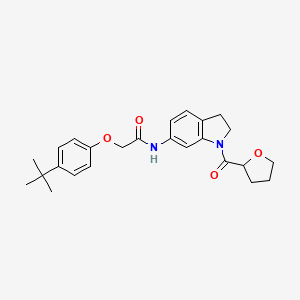

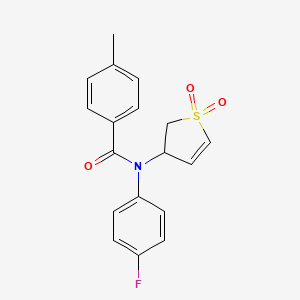

![molecular formula C12H9FN4 B2968582 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine CAS No. 1335299-39-2](/img/structure/B2968582.png)

2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine” is a chemical compound with the CAS Number: 1335299-39-2 . It has a molecular weight of 228.23 and its IUPAC name is 2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-7-ylamine .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “this compound”, has been a topic of research in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H9FN4/c13-9-3-1-8(2-4-9)10-7-17-6-5-11(14)16-12(17)15-10/h1-7H,(H2,14,15,16) . This indicates the presence of a fluorophenyl group attached to an imidazo[1,2-a]pyrimidin-7-ylamine core.Physical and Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Synthesis and Biological Activity

2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine is a chemical compound that can serve as a precursor or active pharmacophore in the synthesis of various biologically active molecules. Research has explored its applications in creating compounds with potential therapeutic effects. For instance, the synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives highlights the compound's versatility in generating molecules with significant antibacterial activity (Rahmouni et al., 2014). Additionally, studies on the synthesis of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents reveal its potential in the development of novel anticancer drugs (Lukasik et al., 2012).

Fluorescence and Optical Properties

The compound also shows promise in the field of fluorescence and photochemistry. Research on the fluorescent properties of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives suggests that modifications to the core structure can enhance fluorescence intensity, making these derivatives useful as biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

Anticonvulsant and Antimicrobial Properties

Further research into new imidazo[1,2-a]pyridines carrying active pharmacophores has shown promising anticonvulsant activity, indicating potential applications in the treatment of epilepsy and other seizure disorders (Ulloora et al., 2013). Additionally, the synthesis and biological evaluation of various derivatives demonstrate the compound's utility in generating antimicrobial agents (Starrett et al., 1989).

Innovative Synthesis Methods

Innovative methods for synthesizing imidazo[1,2-a]pyrimidines and related structures offer new pathways for chemical research and drug development. For example, the efficient synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines using ethyl tertiary amines as carbon sources under Cu-catalyzed conditions opens up new possibilities for the design of functionalized molecules with diverse applications (Rao et al., 2017).

Safety and Hazards

Future Directions

Imidazo[1,2-a]pyridine analogues, including “2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine”, have potential applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications . Future research could focus on the development of new imidazo[1,2-a]pyridine derivatives with enhanced activities and minimal toxicity .

Properties

IUPAC Name |

2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4/c13-9-3-1-8(2-4-9)10-7-17-6-5-11(14)16-12(17)15-10/h1-7H,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHLOBWNOWKEOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=CC(=NC3=N2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(butan-2-yl)-4-[(6-methylpyridin-3-yl)methyl]piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2968503.png)

![2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2968505.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2968513.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-methanesulfonylbenzamide](/img/structure/B2968514.png)

![2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2968516.png)

![N-(2,5-dimethylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2968517.png)